Cas no 1804840-48-9 (3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid)

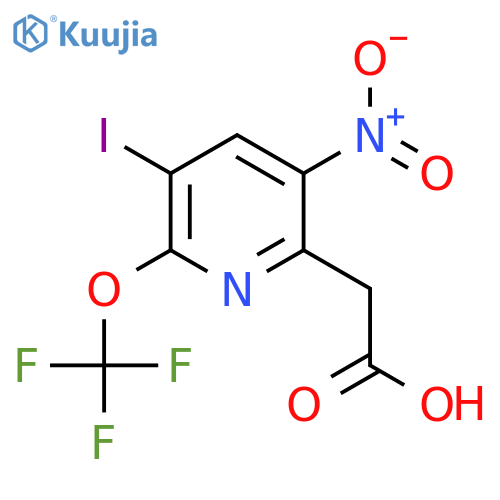

1804840-48-9 structure

商品名:3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid

CAS番号:1804840-48-9

MF:C8H4F3IN2O5

メガワット:392.027444839478

CID:4836132

3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid

-

- インチ: 1S/C8H4F3IN2O5/c9-8(10,11)19-7-3(12)1-5(14(17)18)4(13-7)2-6(15)16/h1H,2H2,(H,15,16)

- InChIKey: BHACYCTZJKFYPV-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=C(CC(=O)O)C(=C1)[N+](=O)[O-])OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 361

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 105

3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029090779-1g |

3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid |

1804840-48-9 | 97% | 1g |

$1,445.30 | 2022-04-01 |

3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1804840-48-9 (3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量